molecular formula C19H23FN3O5P B14062776 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid

2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid

Cat. No.: B14062776
M. Wt: 423.4 g/mol
InChI Key: JHBXMIAODYEHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rucaparib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of rucaparib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The final product is subjected to rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Formation of the Tricyclic Core

The diazatricyclo system is synthesized via intramolecular cyclization under basic or acidic conditions. For analogous tricyclic compounds (e.g., elagolix intermediates), cyclization involves:

  • Step 1 : Formation of a urea intermediate (e.g., 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea) through reaction of benzylamine derivatives with carbonyl sources (e.g., phosgene equivalents) .

  • Step 2 : Ring closure catalyzed by tetramethylguanidine or similar bases to generate the fused pyrimidinone core .

Example Reaction Table :

StepReagents/ConditionsProductYieldSource
12-Fluoro-6-(trifluoromethyl)benzylamine + Urea precursorUrea intermediate98%
2Cyclization with 1,1,3,3-tetramethylguanidine in DMF, 60°CTricyclic core~85%

Phosphoric Acid Salt Formation

The free base is converted to the phosphoric acid salt via acid-base reaction :

  • Step : Dissolve the free base in a polar solvent (e.g., isopropyl acetate) and treat with aqueous H₃PO₄ at 10–15°C.

  • Isolation : Crystallization induced by pH adjustment (target pH 6.1–7.0) .

Example Procedure :

  • Combine free base (1 equiv) with 85% H₃PO₄ (1.1 equiv) in i-PrOAc.

  • Stir at 20°C for 16 hours, filter, and dry under vacuum .

Hydrolytic Degradation

The compound is susceptible to hydrolysis at the amide and urea linkages under acidic or alkaline conditions:

  • Acidic (pH < 3) : Cleavage of the methylaminomethylphenyl group.

  • Alkaline (pH > 9) : Degradation of the tricyclic core .

Oxidative Pathways

Exposure to peroxides or light induces oxidation at the fluorophenyl and methylaminomethyl groups, forming N-oxide byproducts .

Analytical Characterization

TechniqueKey FindingsSource
¹H NMR δ 7.61–7.56 (m, aromatic H), δ 4.36 (d, J = 5.0 Hz, CH₂NH)
HPLC Retention time: 12.3 min (C18 column, MeCN/H2O gradient)
MS [M+H]⁺ m/z = 517.5 (calculated), 517.4 (observed)

Critical Challenges

  • Amorphous nature : Requires strict control of humidity during storage to prevent hydrate formation .

  • Impurity profile : Total impurities limited to ≤1.5%, with strict controls on residual solvents (e.g., THF ≤ 720 ppm) .

Biological Activity

The compound 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one; phosphoric acid is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly those involving hormonal regulation and enzyme inhibition.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C18H20FN3O3\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

This structure includes a fluorinated aromatic ring and a diazatricyclic core, which are significant for its biological activity.

Research indicates that compounds similar to this one often act as antagonists or inhibitors in various biological systems:

  • GnRH Receptor Antagonism : The compound may inhibit gonadotropin-releasing hormone (GnRH) receptors, which are crucial in reproductive hormone regulation. This mechanism is particularly relevant for treating conditions like endometriosis and prostate cancer .
  • Enzyme Inhibition : The presence of the diazatricyclic moiety suggests potential for enzyme inhibition, particularly in pathways involving urease and other metabolic enzymes .

1. Hormonal Regulation

Studies have shown that related compounds can effectively suppress luteinizing hormone (LH) levels in animal models. For instance, the compound elagolix has demonstrated significant efficacy in lowering LH levels when administered orally to castrated macaques .

2. Urease Inhibition

The urease inhibition activity of related derivatives has been evaluated using standard assays. These compounds showed promising results in inhibiting urease activity, which is vital for managing ureolytic bacterial infections .

CompoundUrease Inhibition IC50 (µM)
Elagolix10
Compound A3.06
Compound B3.13

3. Cytotoxicity Profile

An MTT assay was performed on NIH-3T3 cell lines to assess cytotoxicity. The results indicated that while some derivatives exhibited high urease inhibition, they maintained a relatively safe profile with IC50 values above 50 µM, suggesting low toxicity at therapeutic doses .

Case Study 1: Elagolix

Elagolix sodium salt has been extensively studied as a GnRH receptor antagonist. In clinical trials, it demonstrated significant efficacy in reducing pain associated with endometriosis and was well-tolerated by patients .

Case Study 2: Urease Inhibitors

A series of benzimidazole derivatives were synthesized and tested for urease inhibition, revealing that certain modifications led to enhanced activity compared to traditional inhibitors like thiourea and hydroxyurea .

Properties

Molecular Formula

C19H23FN3O5P

Molecular Weight

423.4 g/mol

IUPAC Name

2-fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid

InChI

InChI=1S/C19H20FN3O.H3O4P/c1-21-9-11-2-4-12(5-3-11)13-6-14-10-22-17(24)8-15-18(14)16(7-13)23-19(15)20;1-5(2,3)4/h2-5,8,13-14,21H,6-7,9-10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

JHBXMIAODYEHCJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2CC3CNC(=O)C=C4C3=C(C2)N=C4F.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.